

Physical and chemical properties of linalyl formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl formate*

Cat. No.: *B094168*

[Get Quote](#)

Linalyl Formate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides an in-depth analysis of the physical and chemical properties of **linalyl formate** (CAS No. 115-99-1). **Linalyl formate**, a monoterpenoid ester, is a significant compound in the fragrance and flavor industries and serves as a potential intermediate in organic synthesis.^[1] This document collates critical data from technical and safety data sheets, and chemical databases to serve as a comprehensive resource for professionals in research and development.

Core Physicochemical Properties

Linalyl formate is a colorless to pale yellow liquid recognized for its fresh, floral, and citrusy aroma, often reminiscent of bergamot and lavender.^{[2][3][4]} It is naturally found in organisms such as clary sage, cherries, and various essential oils.^{[5][6]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **linalyl formate**, compiled from various technical sources.

Property	Value	Source(s)
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl formate	[2] [7]
Synonyms	Linalool formate, Formic acid linalyl ester	[4] [5] [7]
CAS Number	115-99-1	[1] [2] [8]
Molecular Formula	C ₁₁ H ₁₈ O ₂	[1] [2] [8]
Molecular Weight	182.26 g/mol	[1] [7] [8]
Appearance	Colorless to pale yellow liquid	[1] [2] [9]
Odor	Floral, citrus, fresh, reminiscent of bergamot	[2] [3] [4]
Boiling Point	100-103 °C at 10 mmHg 200-220 °C at 760 mmHg	[4] [10] [11] [12]
Melting Point	-20 °C	[2]
Flash Point	85 - 88 °C (Closed Cup)	[2] [10] [12] [13]
Density / Specific Gravity	0.914 - 0.921 g/mL at 20/20 °C or 25/25 °C	[2] [4] [7] [10]
Refractive Index	1.453 - 1.458 at 20 °C	[1] [2] [7]
Vapor Pressure	0.1067 hPa (approx. 0.08 mmHg) at 20-25 °C	[3] [4]
Solubility	Insoluble in water and glycerol; Soluble in alcohol and most fixed oils.	[2] [7] [13]
Purity	90 - 100% (by GC)	[1] [2]
LogP (Octanol/Water)	3.3 - 3.9	[3] [4] [7]
Acid Value	0 - 3.0 mg KOH/g	[2]

Chemical Reactivity and Stability

Linalyl formate is chemically stable under standard ambient conditions and recommended storage.[8][11] To maintain its integrity, it should be stored in a cool, well-ventilated place in tightly sealed original containers, avoiding prolonged exposure to light, heat, and air.[2][14]

- Conditions to Avoid: Heat, flames, sparks, and other sources of ignition are to be avoided.[8][11] Intense heating can lead to the formation of explosive mixtures with air.[11]
- Incompatible Materials: The compound is incompatible with strong oxidizing agents.[8][12]
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[8]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **linalyl formate** based on standard organic chemistry principles.

Synthesis: Fischer Esterification

Linalyl formate is typically synthesized via the acid-catalyzed esterification of linalool with formic acid.[9][15][16]

Objective: To synthesize **linalyl formate** from linalool and formic acid.

Materials:

- Linalool (1 mol)
- Formic acid (1:1 molar ratio with linalool)
- Sodium formate (1.2 mol)
- Acetic anhydride (small amount)
- Benzene or other suitable organic solvent
- 5% Sodium Carbonate (Na_2CO_3) solution

- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, condenser, separatory funnel, distillation apparatus

Methodology:

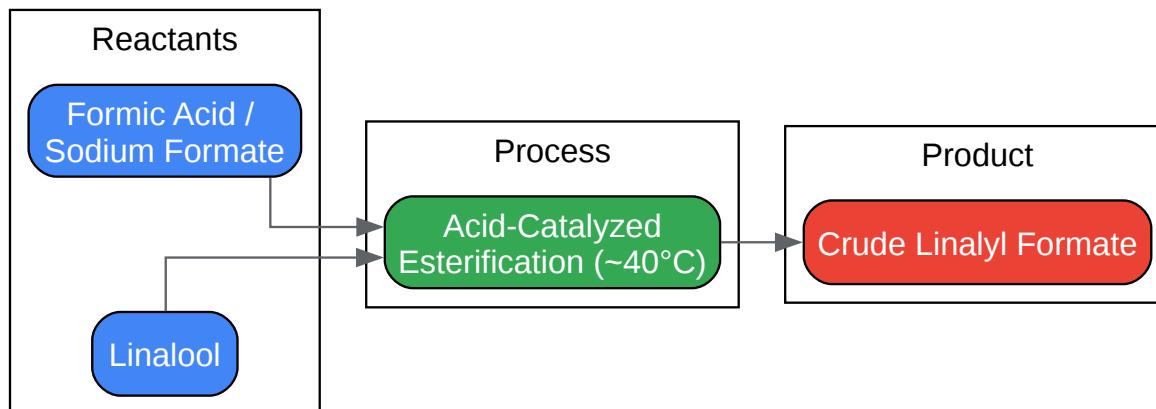
- A mixture of formic acid and sodium formate (1:1 molar ratio) is prepared in the presence of a small amount of acetic anhydride.[9][16]
- This mixture is added to a reaction vessel containing linalool (1 mol) and sodium formate (1.2 mol).[9]
- The reaction is maintained at approximately $40^{\circ}C$ with stirring until completion.[9]
- The mixture is then allowed to sit at room temperature overnight.[9]
- Work-up: a. The reaction mixture is washed with water.[9] b. The organic layer is neutralized by washing with a 5% sodium carbonate solution to remove any remaining acid.[9] c. The layers are separated using a separatory funnel. The aqueous layer is extracted twice with an organic solvent like benzene to recover any dissolved product.[9] d. The organic layers are combined and dried over an anhydrous drying agent (e.g., $MgSO_4$).
- Purification: The solvent is removed, and the crude product is purified by vacuum distillation to yield pure **linalyl formate**.[9]

Analysis: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized **linalyl formate**.

Materials & Equipment:

- Synthesized **linalyl formate** sample
- High-purity carrier gas (e.g., Helium, Nitrogen)
- Gas chromatograph with a Flame Ionization Detector (FID)


- Non-polar capillary column (e.g., DB-5 or equivalent)
- Syringe for sample injection

Methodology:

- Sample Preparation: Prepare a dilute solution of the **linalyl formate** sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Instrument Setup:
 - Set the injector and detector temperatures (e.g., 250°C).
 - Program the oven temperature with a suitable gradient (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).
 - Set the carrier gas flow rate as per the column manufacturer's recommendation.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Analysis:
 - Record the chromatogram. The retention time of the main peak should correspond to that of a **linalyl formate** standard.
 - Calculate the purity by determining the area percentage of the **linalyl formate** peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis process and the chemical relationship between reactants and products.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis relationship for **linalyl formate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Linalyl formate** synthesis.

Safety and Toxicology

Linalyl formate is generally recognized as safe (GRAS) by FEMA (FEMA number 2642) for use in food and has been approved by the FDA.^[9] Acute toxicity studies indicate low toxicity, with an oral LD50 in rats and a dermal LD50 in rabbits both exceeding 5000 mg/kg.^{[8][9]}

Standard safety precautions, such as wearing protective gloves and eye protection, should be followed when handling the substance to avoid skin and eye contact.[8][10] The material is classified as a combustible liquid.[11][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. directpcw.com [directpcw.com]
- 3. Linalyl Formate | Givaudan [givaudan.com]
- 4. chemdad.com [chemdad.com]
- 5. Linalyl formate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. specialchem.com [specialchem.com]
- 7. Linalool formate | C11H18O2 | CID 61040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Page loading... [guidechem.com]
- 10. linalyl formate, 115-99-1 [thegoodscentscompany.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. vigon.com [vigon.com]
- 15. LINALYL FORMATE synthesis - chemicalbook [chemicalbook.com]
- 16. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of linalyl formate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094168#physical-and-chemical-properties-of-linalyl-formate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com